trans-3-Fluorocyclopentanamine hydrochloride
CAS No.:
Cat. No.: VC13608859
Molecular Formula: C5H11ClFN
Molecular Weight: 139.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11ClFN |
|---|---|
| Molecular Weight | 139.60 g/mol |
| IUPAC Name | (1R,3R)-3-fluorocyclopentan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 |
| Standard InChI Key | MVFFVXDWLQQNEH-TYSVMGFPSA-N |
| Isomeric SMILES | C1C[C@H](C[C@@H]1N)F.Cl |
| SMILES | C1CC(CC1N)F.Cl |
| Canonical SMILES | C1CC(CC1N)F.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
trans-3-Fluorocyclopentanamine hydrochloride is defined by the IUPAC name (1R,3R)-3-fluorocyclopentan-1-amine hydrochloride, with the molecular formula C₅H₁₁ClFN. Key identifiers include:
-
Standard InChI:
InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 -
Canonical SMILES:
C1CC(CC1N)F.Cl -
PubChem CID: 127256085.
The compound’s stereochemistry is critical, as the trans configuration of fluorine and amine groups influences its interactions with biological targets. X-ray crystallography and NMR studies confirm the (1R,3R) absolute configuration, which is stabilized by intramolecular hydrogen bonding between the amine and fluorine moieties .
Synthetic Methodologies
Enantioselective Deracemization of Fluorocyclopentanols
The synthesis of trans-3-fluorocyclopentanamine hydrochloride begins with the preparation of enantiomerically pure 2-fluorocyclopentanols. Kolodiazhna et al. demonstrated that Burkholderia cepacia lipase (BCL) catalyzes the transesterification of racemic trans-2-fluorocyclopentanols with vinyl acetate, achieving 96% enantiomeric excess (ee) for the (1R,2R)-stereoisomer . This enzymatic deracemization leverages the Kazlauskas rule, which predicts R-selective acylation of secondary alcohols (Scheme 1) .
Scheme 1: Enzymatic Deracemization of trans-2-Fluorocyclopentanols
Conditions: 14–15 hours, room temperature, 50% conversion .
Mitsunobu Reaction for Amine Formation
The (1R,2R)-2-fluorocyclopentanol intermediate undergoes a Mitsunobu reaction with phthalimide to introduce the amine group. This reaction proceeds via inversion of configuration, yielding cis-1,2-aminofluorocyclopentanes . Subsequent hydrolysis with hydrochloric acid produces the hydrochloride salt:
Yield: 70–90% after column chromatography .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagent | ee (%) | Yield (%) |
|---|---|---|---|
| Enzymatic deracemization | BCL, vinyl acetate | 96 | 45–50 |
| Mitsunobu reaction | DIAD, PPh₃ | >95 | 70–90 |
| Swern oxidation | Oxalyl chloride, DMSO | 55–75 | 38–50 |
Biological Applications
Opioid Receptor Antagonists
trans-3-Fluorocyclopentanamine derivatives exhibit affinity for opioid receptor-like (ORL1) antagonists, which are implicated in pain modulation and anxiety disorders . Fluorine’s electronegativity enhances binding selectivity, while the cyclopentane ring imposes conformational restrictions, improving metabolic stability .
Prodrug Design
The hydrochloride salt’s solubility facilitates its use in prodrug formulations. For example, ester prodrugs of trans-3-fluorocyclopentanamine show enhanced bioavailability in preclinical models, with plasma half-lives exceeding 8 hours.
Future Directions
Continuous-Flow Synthesis
Recent advances in microreactor technology could enable continuous-flow enzymatic deracemization, reducing reaction times from hours to minutes while maintaining high ee .
Computational Modeling
Machine learning models predicting enzyme-substrate interactions may optimize lipase selectivity for novel fluorinated substrates, accelerating drug discovery pipelines .
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